molecular formula C19H23N3OS B2811814 N-[1-(pyridin-2-yl)pyrrolidin-3-yl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide CAS No. 1704527-66-1

N-[1-(pyridin-2-yl)pyrrolidin-3-yl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide

Cat. No.: B2811814
CAS No.: 1704527-66-1
M. Wt: 341.47
InChI Key: LIKLDGYAPPBPLR-UHFFFAOYSA-N
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Description

N-[1-(pyridin-2-yl)pyrrolidin-3-yl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a complex organic compound that features a pyridine ring, a pyrrolidine ring, a thiophene ring, and a cyclopentanecarboxamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(pyridin-2-yl)pyrrolidin-3-yl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide typically involves multi-step organic synthesis. The process may include:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the pyridine ring: This step might involve nucleophilic substitution or coupling reactions.

    Incorporation of the thiophene ring: This can be done via cross-coupling reactions such as Suzuki or Stille coupling.

    Formation of the cyclopentanecarboxamide moiety: This could involve amide bond formation using carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts might be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could occur at the pyridine or pyrrolidine rings.

    Substitution: Various substitution reactions might be possible, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully saturated rings.

Scientific Research Applications

N-[1-(pyridin-2-yl)pyrrolidin-3-yl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways or as a ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, such compounds might interact with molecular targets like enzymes, receptors, or nucleic acids, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-1-(phenyl)cyclopentanecarboxamide
  • N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-1-(furan-2-yl)cyclopentanecarboxamide

Uniqueness

The presence of the thiophene ring in N-[1-(pyridin-2-yl)pyrrolidin-3-yl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide might confer unique electronic properties and reactivity compared to similar compounds with different aromatic rings.

Properties

IUPAC Name

N-(1-pyridin-2-ylpyrrolidin-3-yl)-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3OS/c23-18(19(9-2-3-10-19)16-6-5-13-24-16)21-15-8-12-22(14-15)17-7-1-4-11-20-17/h1,4-7,11,13,15H,2-3,8-10,12,14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKLDGYAPPBPLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NC3CCN(C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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